molecular formula C13H6F2O2 B11643755 2,7-difluoro-9H-xanthen-9-one

2,7-difluoro-9H-xanthen-9-one

Cat. No.: B11643755
M. Wt: 232.18 g/mol
InChI Key: UCHFSOIVJHIPDA-UHFFFAOYSA-N
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Description

2,7-Difluoro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 2,7-difluoro-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions typically require catalysts such as zinc chloride or phosphoryl chloride to improve yields and reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave heating and the use of eco-friendly reagents have been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2,7-Difluoro-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthones .

Scientific Research Applications

2,7-Difluoro-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-difluoro-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Properties

Molecular Formula

C13H6F2O2

Molecular Weight

232.18 g/mol

IUPAC Name

2,7-difluoroxanthen-9-one

InChI

InChI=1S/C13H6F2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H

InChI Key

UCHFSOIVJHIPDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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